molecular formula C9H16N4 B13258453 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine

1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13258453
M. Wt: 180.25 g/mol
InChI Key: XNVPXCYFDMXCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine is a chemical compound with the molecular formula C9H16N4. This compound belongs to the class of triazoles, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

Chemical Reactions Analysis

1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its triazole ring, which imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-[(1-methylcyclopentyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H16N4/c1-9(4-2-3-5-9)7-13-6-8(10)11-12-13/h6H,2-5,7,10H2,1H3

InChI Key

XNVPXCYFDMXCJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)CN2C=C(N=N2)N

Origin of Product

United States

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